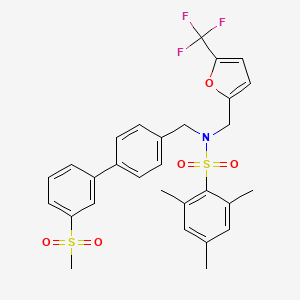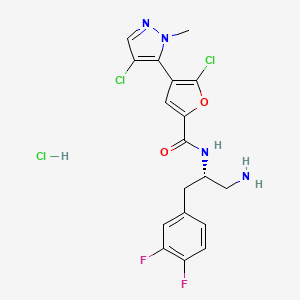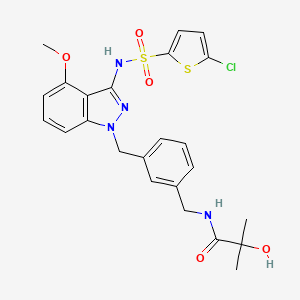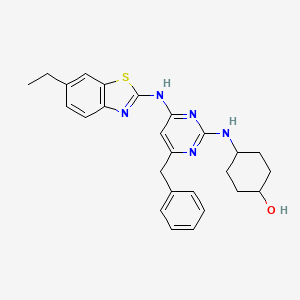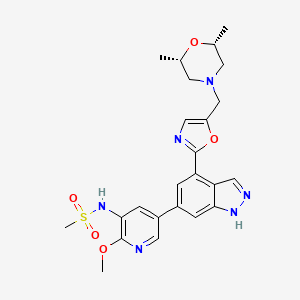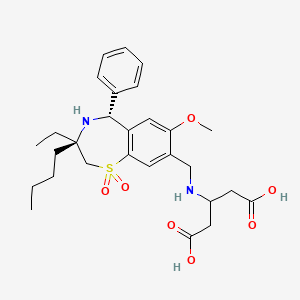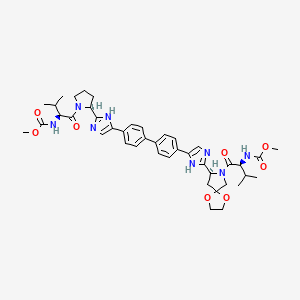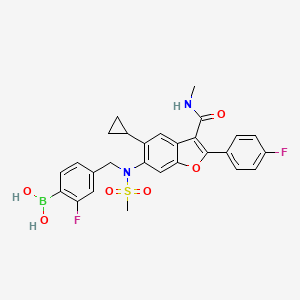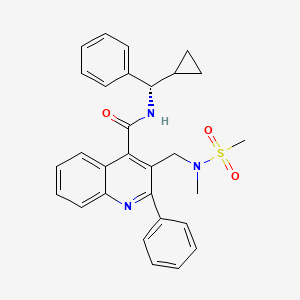![molecular formula C10H14BCl2NO4 B607857 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride CAS No. 2131798-13-3](/img/structure/B607857.png)
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride
Overview
Description
GSK656, also known as ganfeborole, is a synthetic organic compound belonging to the oxaborole class. It is a first-in-class boron-containing antitubercular agent that has shown potent activity against Mycobacterium tuberculosis. GSK656 targets the leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in bacteria .
Mechanism of Action
Target of Action
GSK656, also known as Ganfeborole or GSK3036656, primarily targets the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .
Mode of Action
GSK656 acts as a potent inhibitor of Mtb LeuRS . It suppresses protein synthesis in Mtb by inhibiting the enzyme LeuRS . The compound shares the oxaborole tRNA-trapping (OBORT) mechanism of action with antifungal tavaborole .
Biochemical Pathways
The inhibition of LeuRS by GSK656 affects the protein synthesis pathway in Mtb . By suppressing protein synthesis, GSK656 disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The pharmacokinetics of GSK656 are still under investigation. The compound has shown good safety and pharmacokinetic properties in early clinical trials
Result of Action
GSK656 has demonstrated potent antitubercular activity. It has shown significant in vitro susceptibility against multiple mycobacterial species . In clinical trials, GSK656 has shown early bactericidal activity, safety, and tolerability .
Action Environment
The action of GSK656 can be influenced by various environmental factors. For instance, the susceptibility of different mycobacterial species to GSK656 varies . While GSK656 has potent efficacy against Mtb and Mycobacterium abscessus, inherent resistance was noted for Mycobacterium intracellulare and Mycobacterium avium
Biochemical Analysis
Biochemical Properties
GSK656 plays a crucial role in biochemical reactions by inhibiting the enzyme leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it charges tRNA with leucine. GSK656 binds to the aminoacylation site of LeuRS, preventing the proper charging of tRNA and thus inhibiting protein synthesis. This interaction is highly selective, with an IC50 of 0.2 μM for Mycobacterium tuberculosis LeuRS .
Cellular Effects
GSK656 has significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts protein synthesis by inhibiting LeuRS, leading to bacterial cell death. In mammalian cells, GSK656 shows minimal inhibitory concentration (MIC) of 80 nM against Mycobacterium tuberculosis H37Rv . It also exhibits EC50 values of 381 μM against HepG2 cells, indicating its selective toxicity towards bacterial cells over mammalian cells .
Molecular Mechanism
The molecular mechanism of GSK656 involves its binding to the aminoacylation site of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This binding prevents the proper charging of tRNA with leucine, thereby inhibiting protein synthesis. The oxaborole tRNA trapping (OBORT) mechanism is employed, where GSK656 traps the tRNA in the editing site of LeuRS, leading to the inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK656 have been observed over time. The compound shows potent antitubercular activity with an ED99 of 0.4 mg/kg in mice infected with Mycobacterium tuberculosis H37Rv . Stability studies indicate that GSK656 remains stable under various conditions, with minimal degradation observed over time. Long-term effects on cellular function include sustained inhibition of protein synthesis and bacterial cell death .
Dosage Effects in Animal Models
In animal models, the effects of GSK656 vary with different dosages. At lower doses, GSK656 effectively inhibits Mycobacterium tuberculosis with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic dose is expected to be less than 15 mg per day .
Metabolic Pathways
GSK656 is involved in metabolic pathways related to protein synthesis inhibition. It interacts with leucyl-tRNA synthetase (LeuRS) and disrupts the normal function of this enzyme. This disruption leads to a decrease in protein synthesis and an increase in bacterial cell death. The compound also affects metabolic flux and metabolite levels by inhibiting the synthesis of essential proteins .
Transport and Distribution
GSK656 is transported and distributed within cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, GSK656 accumulates in the cytoplasm, where it exerts its inhibitory effects on leucyl-tRNA synthetase (LeuRS) .
Subcellular Localization
The subcellular localization of GSK656 is primarily in the cytoplasm, where it interacts with leucyl-tRNA synthetase (LeuRS). The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: GSK656 is synthesized through a series of chemical reactions involving the introduction of various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold. The key steps include:
- Formation of the benzoxaborole core.
- Introduction of the aminomethyl group.
- Halogenation to introduce the chlorine atom.
- Final coupling reactions to attach the ethoxyethanol group .
Industrial Production Methods: The industrial production of GSK656 involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reagents.
- Implementing stringent purification processes to remove impurities .
Chemical Reactions Analysis
Types of Reactions: GSK656 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxaborole scaffold.
Substitution: Halogenation and other substitution reactions are used to introduce or replace functional groups on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various derivatives of GSK656 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
GSK656 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of oxaboroles and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Undergoing clinical trials for the treatment of tuberculosis, showing promising results in reducing bacterial load and improving patient outcomes.
Industry: Potential applications in the development of new antibacterial agents and treatments for drug-resistant infections .
Comparison with Similar Compounds
Tavaborole: An antifungal agent that also targets leucyl-tRNA synthetase but is used for treating fungal infections.
Mupirocin: An antibacterial agent that inhibits isoleucyl-tRNA synthetase, used for treating bacterial skin infections.
Halofuginone: An antiprotozoal agent that inhibits proline-tRNA synthetase.
Uniqueness of GSK656: GSK656 is unique due to its specific targeting of Mycobacterium tuberculosis leucyl-tRNA synthetase, making it highly selective for tuberculosis treatment. Unlike other similar compounds, GSK656 has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis and has progressed to clinical trials for tuberculosis treatment .
Properties
IUPAC Name |
2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4.ClH/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15;/h1-2,8,14-15H,3-5,13H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKBESTQMGROA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131798-13-3 | |
| Record name | GSK-656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2131798133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(AMINOMETHYL)-4-CHLORO-7-(2-HYDROXYETHOXY)BENZO{C][1,2]OXABOROL-1(3H)-OL, SULPHURIC ACID SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ganfeborole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P83HS633ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



